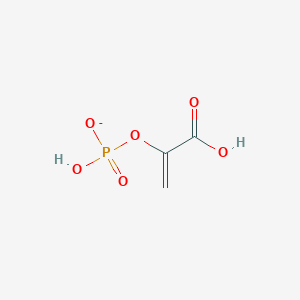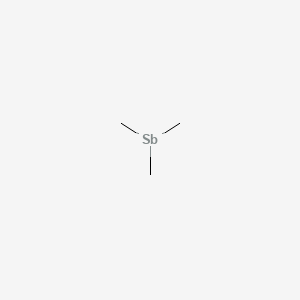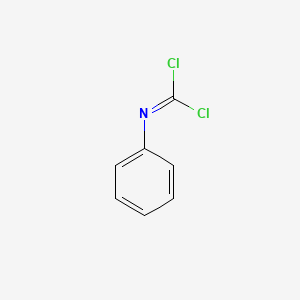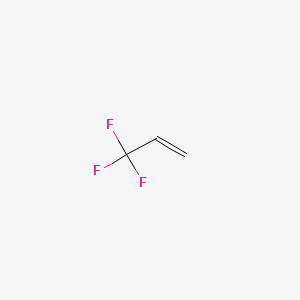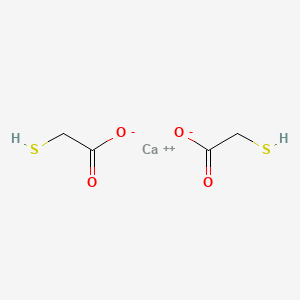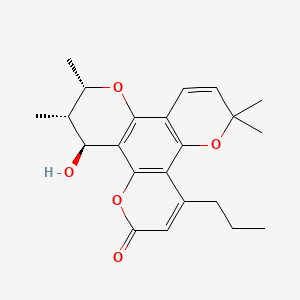
Calanolide F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calanolide F is a member of coumarins. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Pharmacological Properties and Therapeutic Potential
Calanolides, including Calanolide F, are primarily known for their significant anti-HIV properties, classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds, derived from the genus Calophyllum, have shown potential in the development of new NNRTIs for anti-HIV therapy. Additionally, they exhibit anticancer, antimicrobial, and antiparasitic properties, making them a subject of interest in various therapeutic applications (Nahar et al., 2020).
Structure-Activity Relationships and Derivatives
Research on the structure-activity relationships of Calanolide compounds, including Calanolide F, demonstrates the importance of specific molecular modifications for their pharmacological activity. For instance, modifications to the trans-10,11-dimethyldihydropyran-12-ol ring (ring C) of these compounds have been shown to influence their anti-HIV activity, with certain alterations either maintaining or decreasing their potency (Zembower et al., 1997).
Anti-HIV Specificity and Resistance Profile
Calanolides, including Calanolide F, are specific inhibitors of HIV-1 reverse transcriptase and have been shown to be effective against various HIV-1 strains, including drug-resistant variants. They possess a unique HIV-1 resistance profile, which is crucial for the development of effective anti-HIV drugs (Currens et al., 1996).
Potential in Combination Therapies
The efficacy of Calanolide compounds in combination with other anti-HIV agents suggests their potential use in combination therapies. These compounds, when used with other inhibitors of HIV replication, have shown synergistic interactions, highlighting their possible role in more comprehensive treatment strategies (Buckheit et al., 2000).
Scaffold-Hopping and Chemical Synthesis
Research on scaffold-hopping strategies with Calanolide compounds, including Calanolide F, aims to identify structurally diverse derivatives with enhanced pharmacological properties. This involves modifying the chemical structure, such as replacing ring D with nitrogen-containing heterocycles, to understand the structure-activity relationship better and potentially improve their therapeutic efficacy (Guo & Liu, 2013).
Propiedades
Número CAS |
179605-72-2 |
|---|---|
Nombre del producto |
Calanolide F |
Fórmula molecular |
C22H26O5 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(16S,17S,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |
InChI |
InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12+,18+/m1/s1 |
Clave InChI |
NIDRYBLTWYFCFV-SOZUMNATSA-N |
SMILES isomérico |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@@H](O4)C)C)O |
SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |
SMILES canónico |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |
Otros números CAS |
179605-72-2 |
Sinónimos |
calanolide A calanolide F costatolide NSC 661122 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



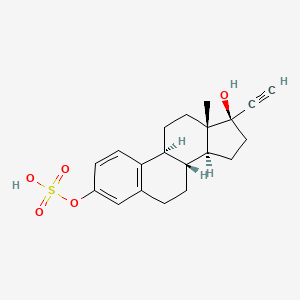
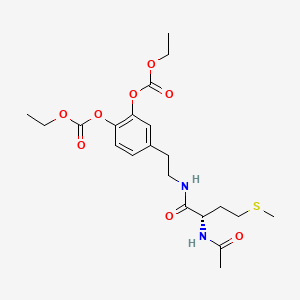
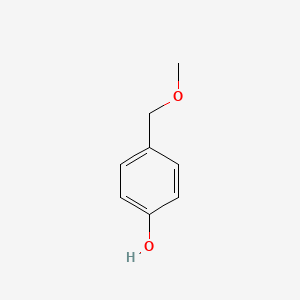
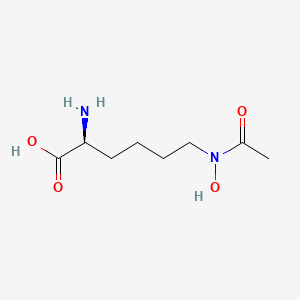
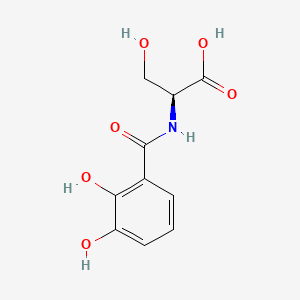
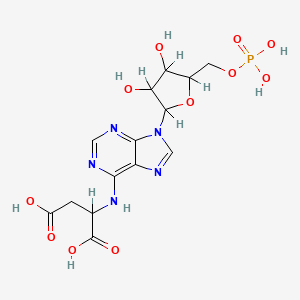
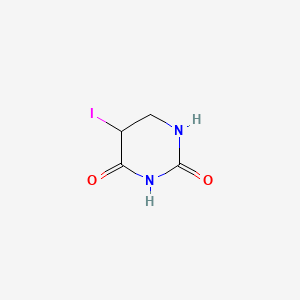
![N-Hydroxy-2-[(methylphenylphosphinyl)benzylamino]-4-methylpentanamide](/img/structure/B1201515.png)
![2-[6-[6-[1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid](/img/structure/B1201517.png)
